Cas no 2757872-06-1 (3-(2,5-Dichlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

3-(2,5-Dichlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid 化学的及び物理的性質
名前と識別子
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- EN300-37101161
- 3-(2,5-dichlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
- 2757872-06-1
- 3-(2,5-Dichlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
-
- インチ: 1S/C11H8Cl2F3NO3/c12-6-1-2-7(13)5(3-6)4-8(9(18)19)17-10(20)11(14,15)16/h1-3,8H,4H2,(H,17,20)(H,18,19)
- InChIKey: VBERQJWMMVRCSV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1CC(C(=O)O)NC(C(F)(F)F)=O)Cl
計算された属性
- せいみつぶんしりょう: 328.9833330g/mol
- どういたいしつりょう: 328.9833330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 378
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 66.4Ų
3-(2,5-Dichlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37101161-10.0g |
3-(2,5-dichlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2757872-06-1 | 95.0% | 10.0g |
$2331.0 | 2025-03-18 | |
Enamine | EN300-37101161-0.25g |
3-(2,5-dichlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2757872-06-1 | 95.0% | 0.25g |
$498.0 | 2025-03-18 | |
Enamine | EN300-37101161-2.5g |
3-(2,5-dichlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2757872-06-1 | 95.0% | 2.5g |
$1063.0 | 2025-03-18 | |
Enamine | EN300-37101161-1.0g |
3-(2,5-dichlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2757872-06-1 | 95.0% | 1.0g |
$541.0 | 2025-03-18 | |
Enamine | EN300-37101161-0.1g |
3-(2,5-dichlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2757872-06-1 | 95.0% | 0.1g |
$476.0 | 2025-03-18 | |
Enamine | EN300-37101161-0.05g |
3-(2,5-dichlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2757872-06-1 | 95.0% | 0.05g |
$455.0 | 2025-03-18 | |
Enamine | EN300-37101161-0.5g |
3-(2,5-dichlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2757872-06-1 | 95.0% | 0.5g |
$520.0 | 2025-03-18 | |
Enamine | EN300-37101161-5.0g |
3-(2,5-dichlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2757872-06-1 | 95.0% | 5.0g |
$1572.0 | 2025-03-18 |
3-(2,5-Dichlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
3-(2,5-Dichlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acidに関する追加情報
3-(2,5-Dichlorophenyl)-2-(2,2,2-Trifluoroacetamido)Propanoic Acid: A Comprehensive Overview
3-(2,5-Dichlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid, also known by its CAS number NO. 118787-06-1, is a highly specialized organic compound with significant applications in the fields of pharmacology and materials science. This compound is characterized by its unique structure, which combines a dichlorophenyl group with a trifluoroacetamido moiety. The presence of these functional groups imparts distinctive chemical and biological properties to the molecule.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the dichlorophenyl derivative. This is followed by the introduction of the trifluoroacetamido group through a series of nucleophilic substitutions or acylation reactions. Recent advancements in catalytic methods have enabled higher yields and improved purity levels during the synthesis process. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.
One of the most notable applications of 3-(2,5-dichlorophenyl)-2-(trifluoroacetamido)propanoic acid is in drug discovery. The compound has shown potential as a lead molecule in the development of new pharmaceutical agents targeting various diseases. For instance, studies have demonstrated its ability to modulate key enzymes involved in metabolic disorders and inflammatory conditions. The trifluoroacetamido group plays a crucial role in enhancing the compound's bioavailability and stability within biological systems.
In addition to its pharmacological applications, this compound has also found use in materials science as a precursor for advanced polymers and coatings. The dichlorophenyl group contributes to the thermal stability of these materials, while the trifluoroacetamido group enhances their chemical resistance. Recent research has focused on optimizing the polymerization conditions to achieve higher molecular weights and improved mechanical properties.
The environmental impact of this compound has also been a topic of interest among scientists. Studies have shown that it exhibits low toxicity towards aquatic organisms under controlled conditions. However, further investigations are required to fully understand its long-term effects on ecosystems. Regulatory agencies are closely monitoring its use to ensure compliance with safety standards.
From a structural standpoint, 3-(2,5-dichlorophenyl)-propanoic acid derivatives are known for their versatility in forming hydrogen bonds and π-π interactions. These properties make them ideal candidates for studying molecular recognition processes in supramolecular chemistry. Researchers have utilized this compound as a building block for constructing self-assembled nanostructures with potential applications in sensing and drug delivery systems.
In conclusion, 3-(2,5-dichlorophenyl)-propanoic acid with its trifluoroacetamido substitution represents a valuable addition to the arsenal of compounds used in modern chemical research. Its unique combination of functional groups offers diverse opportunities for innovation across multiple disciplines. As ongoing studies continue to uncover new aspects of its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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